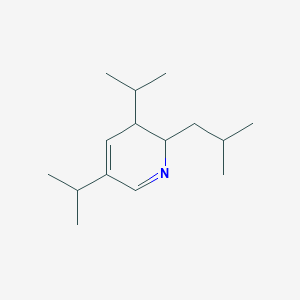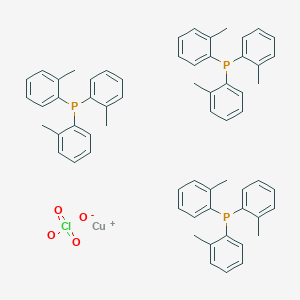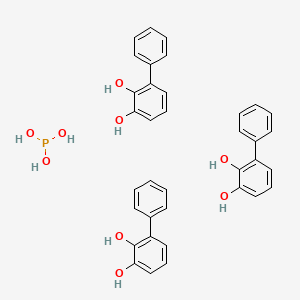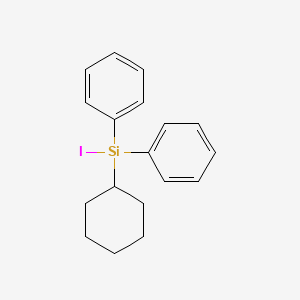
N,N,N-Trimethylanilinium fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethylanilinium fluoride is a trialkylammonium salt known for its dual reactivity through both the aryl group and the N-methyl groups. This compound has found applications in various fields, including cross-coupling, aryl etherification, fluorine radiolabelling, phase-transfer catalysis, supramolecular recognition, and polymer design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) to facilitate the methylation process .
Industrial Production Methods
Industrial production methods for N,N,N-trimethylanilinium fluoride often involve large-scale methylation reactions using aniline and methyl iodide, followed by purification processes to isolate the desired product. The use of phase-transfer catalysis can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethylanilinium fluoride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to aniline.
Substitution: The fluoride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to ensure optimal yields .
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced aniline, and various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
N,N,N-Trimethylanilinium fluoride has a wide range of scientific research applications, including:
Chemistry: Used in cross-coupling reactions, aryl etherification, and fluorine radiolabelling.
Biology: Applied in the design of antimicrobial polymers and pH sensing.
Medicine: Utilized in the synthesis of radiotracers for medical imaging.
Industry: Employed in phase-transfer catalysis and supramolecular recognition.
Mécanisme D'action
The mechanism of action of N,N,N-trimethylanilinium fluoride involves its dual reactivity through both the aryl group and the N-methyl groups. The compound can act as an electrophilic methylating reagent, where the methyl groups are transferred to nucleophilic sites. The fluoride ion can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N,N-trimethylanilinium fluoride include other trialkylammonium salts such as:
- N,N,N-Trimethylanilinium iodide
- N,N,N-Trimethylanilinium bromide
- N,N,N-Trimethylanilinium chloride
Uniqueness
This compound is unique due to its dual reactivity and the presence of the fluoride ion, which allows for specific applications in fluorine radiolabelling and nucleophilic substitution reactions. This sets it apart from other trialkylammonium salts that may not have the same versatility .
Propriétés
Numéro CAS |
92477-88-8 |
|---|---|
Formule moléculaire |
C9H14FN |
Poids moléculaire |
155.21 g/mol |
Nom IUPAC |
trimethyl(phenyl)azanium;fluoride |
InChI |
InChI=1S/C9H14N.FH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
IOIJXJFMFHVESQ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C1=CC=CC=C1.[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)






![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)


![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)



